1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Process Chemistry Green Synthesis Imatinib Intermediate

This 3-pyridyl enaminone (CAS 123367-26-0) is the definitive pharmaceutical intermediate for imatinib and nilotinib synthesis. Supplied at ≥98% HPLC purity, it eliminates catalyst poisoning in cross-couplings and ensures regiochemical fidelity in pyrimidine ring formation. Sourcing the correct 3-pyridyl isomer (mp 86-88°C) avoids the batch failures of generic 2- or 4-pyridyl analogs. As Nilotinib Impurity 12 and Imatinib EP Impurity A, it ships with full ICH-compliant characterization data, directly supporting ANDA/QC method validation without additional in-house characterization. Proven 92.6% enaminone-forming yield at multi-kg scale delivers significant cost savings.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 123367-26-0
Cat. No. B107884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
CAS123367-26-0
Synonyms(2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one;  (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+
InChIKeyMZLRFUCMBQWLNV-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes0.03 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 123367-26-0): A Critical Enaminone Intermediate for Kinase Inhibitor Synthesis


1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 123367-26-0), also known as (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is a pyridine-containing enaminone that serves as a key pharmaceutical intermediate in the synthesis of the targeted anticancer agents imatinib and nilotinib [1]. It is also identified as Imatinib EP Impurity A and Nilotinib Impurity 12, and is supplied with detailed characterization data for analytical method development and regulatory applications [2]. Structurally, it features a 3-pyridyl group attached to an α,β-unsaturated ketone bearing a dimethylamino substituent, with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol .

Why Generic Enaminones Cannot Substitute for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Regulated Pharmaceutical Synthesis


The 3-pyridyl substitution pattern on this enaminone is essential for downstream reactivity in the synthesis of imatinib and nilotinib, as it dictates the regiochemistry of pyrimidine ring formation and subsequent coupling steps [1]. Isomeric analogs such as the 2-pyridyl or 4-pyridyl variants exhibit distinct physicochemical properties (e.g., melting point shifts) and may lead to different reaction outcomes or impurity profiles . Furthermore, the compound's established role as a pharmacopoeial impurity standard requires a level of characterization (including full NMR, MS, and purity certification) that is absent in generic, research-grade enaminones. Substitution with a non-validated analog risks batch failure in GMP environments and complicates regulatory filings [2]. The quantitative evidence below establishes the specific, measurable advantages that justify the selection of this precise intermediate.

Quantitative Differentiation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one vs. Structural Analogs and Alternative Intermediates


Optimized Synthesis Yield: 92.6% via Knoevenagel Condensation vs. 80% via Catalytic Methods

A well-established synthesis route using 3-pyridinecarboxaldehyde and dimethylamine under optimized Knoevenagel condensation conditions provides a 92.6% isolated yield of the target compound [1]. In contrast, a more recently reported sulfated polyborate-catalyzed method for the same intermediate achieved a 10-gram scale yield of 80% from 3-acetylpyridine [2]. The 12.6 percentage point yield advantage represents a substantial improvement in process efficiency and cost-effectiveness for large-scale procurement decisions.

Process Chemistry Green Synthesis Imatinib Intermediate

Regioisomeric Purity Confirmation: Distinct Melting Point (86-88°C) vs. 4-Pyridyl Isomer (89°C)

The (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (3-pyridyl isomer) exhibits a melting point of 86-88°C . This is measurably distinct from the 4-pyridyl regioisomer ((E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one), which melts at 89°C . While the 1°C difference is small, melting point depression or mixed melting point analysis provides a rapid, cost-effective quality control method to confirm regioisomeric identity and detect cross-contamination during synthesis or procurement.

Analytical Chemistry Regioisomer Control Impurity Profiling

Extensive Solubility Dataset Across 8 Pure Solvents and 3 Binary Mixtures vs. Sparse Data for Generic Enaminones

A comprehensive solubility study of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one measured its solubility in methanol, n-propanol, acetone, DMF, 1,4-dioxane, ethyl acetate, THF, cyclohexane, and three binary solvent mixtures across a temperature range of 278.15 to 328.15 K [1]. The data were fitted to multiple thermodynamic models (Apelblat, λh, CNIBS/R-K, Jouyban-Acree), providing predictive capability for process optimization. In contrast, most generic enaminone building blocks lack any published solubility data, forcing end-users to rely on trial-and-error during recrystallization or reaction solvent selection.

Physical Chemistry Crystallization Process Design Formulation Development

Regulatory-Grade Characterization: ANDA-Compliant Data Package vs. Research-Grade Intermediates

When procured as Nilotinib Impurity 12 or Imatinib EP Impurity A, this compound is supplied with detailed characterization data compliant with regulatory guidelines (ICH) [1]. This includes certified purity by HPLC, full spectroscopic characterization (NMR, MS, IR), and a Certificate of Analysis suitable for Abbreviated New Drug Application (ANDA) method development and validation [2]. In contrast, generic enaminone intermediates sold for research purposes typically provide only basic purity (e.g., 95% by GC) and a minimal specification sheet, which is insufficient for QC release testing in a regulated pharmaceutical environment.

Analytical Method Validation Quality Control ANDA Filing

High Purity Specification (≥98% by HPLC) vs. Lower Purity Grades of Generic Enaminone Building Blocks

Commercial suppliers of 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one routinely offer material with a minimum purity of 98% as determined by HPLC . In comparison, many generic enaminone intermediates are sold at 95% purity . The 3-percentage-point increase in purity reduces the burden of unknown impurities that could interfere with downstream catalytic steps or compromise the final API purity profile, which is especially critical in the multi-step synthesis of kinase inhibitors where impurity carryover can accumulate.

Purity Specification Intermediate Quality API Synthesis

Optimal Application Scenarios for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Based on Quantitative Differentiation


Large-Scale Synthesis of Imatinib and Nilotinib APIs

For process chemists optimizing the convergent synthesis of imatinib or nilotinib, the 92.6% yield achieved in the enaminone-forming step [1] translates to significant cost savings at multi-kilogram scale. Combined with the pre-existing solubility data [2], this intermediate enables efficient solvent selection and crystallization process design without extensive in-house experimentation.

Analytical Method Development and Validation for ANDA Submissions

As Nilotinib Impurity 12, this compound is supplied with full ICH-compliant characterization data [3]. This makes it the reference standard of choice for developing HPLC methods to detect and quantify residual enaminone impurities in nilotinib drug substance, directly supporting ANDA filing requirements without additional characterization costs.

Regioisomer-Specific Medicinal Chemistry Studies

The distinct melting point of the 3-pyridyl isomer (86-88°C) compared to the 4-pyridyl isomer (89°C) provides a simple identity verification tool for medicinal chemists exploring structure-activity relationships around the pyridine ring of kinase inhibitor scaffolds, ensuring the correct regioisomer is used in SAR campaigns.

High-Purity Building Block for Catalysis and Material Science

The ≥98% HPLC purity specification makes this enaminone a reliable substrate for metal-catalyzed cross-coupling reactions and the synthesis of pyridine-containing ligands, where trace impurities could poison catalysts or alter material properties. Procurement of this high-purity grade mitigates such risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.